Oxopropanedioyl dichloride

Descripción

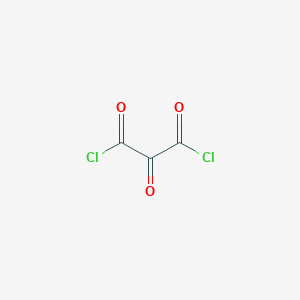

Oxopropanedioyl dichloride (IUPAC name: propanedioyl dichloride; chemical formula: C₃O₃Cl₂) is a highly reactive acyl chloride derivative of oxopropanedioic acid. Its structure consists of two carbonyl groups flanking a central oxygen atom, with chlorine substituents (Cl−CO−C(O)−CO−Cl). This compound is primarily utilized in organic synthesis as a versatile acylating agent due to its electrophilic carbonyl carbons, which readily undergo nucleophilic substitution reactions.

Propiedades

IUPAC Name |

2-oxopropanedioyl dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl2O3/c4-2(7)1(6)3(5)8 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEUMSIWHHLFLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600866 | |

| Record name | Oxopropanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172352-27-1 | |

| Record name | Oxopropanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis De Reacciones Químicas

Hydrolysis and Stability

Oxalyl chloride undergoes rapid hydrolysis in the presence of water, producing gaseous hydrogen chloride (HCl), carbon dioxide (CO₂), and carbon monoxide (CO):

This reaction is quantitative and avoids solid byproducts, distinguishing it from other acyl chlorides that form carboxylic acids .

Swern Oxidation of Alcohols

Oxalyl chloride facilitates the oxidation of primary/secondary alcohols to aldehydes/ketones via the Swern oxidation. The mechanism involves:

-

Activation of DMSO : Oxalyl chloride reacts with dimethyl sulfoxide (DMSO) to form a chlorosulfonium ion.

-

Alcohol Activation : The alcohol reacts with the chlorosulfonium ion, forming an alkoxysulfonium intermediate.

-

Deprotonation : Triethylamine (Et₃N) abstracts a β-hydrogen, yielding the carbonyl compound with concomitant release of dimethyl sulfide (DMS)1 .

Example :

-

Oxidation of 1° alcohols (e.g., benzyl alcohol → benzaldehyde) proceeds in >80% yield under anhydrous conditions .

Stephens–Castro Coupling with Terminal Alkynes

Oxalyl chloride enables cross-coupling with terminal alkynes to synthesize α,β-alkynediones. A representative protocol involves:

-

Reaction with Oxalyl Chloride : Diosgenin (a steroidal sapogenin) forms 3β-O-(2-chloro-2-oxoacetate)-diosgenin (2 ).

-

Copper-Catalyzed Coupling : In THF with CuI (5 mol%) and Et₃N, 2 reacts with aryl acetylenes (e.g., phenylacetylene) to yield steroidal ynediones (4–8 ) (Table 1) .

Table 1: Stephens–Castro Coupling Products

| Aryl Alkyne | Product | Yield (%) |

|---|---|---|

| Phenyl | 4 | 58 |

| 4-Tolyl | 5 | 55 |

| 4-Bromophenyl | 6 | 52 |

Heterocyclization to Pyrazoles and Pyrazolines

Oxalyl chloride-derived ynediones undergo cyclization with nitrogen nucleophiles. For example:

-

Pyrazole Formation : Reaction of ynediones (4–8 ) with phenylhydrazine hydrochloride in THF yields 1,3,5-trisubstituted pyrazoles (10–14 ) (Table 2) .

-

Pyrazoline Formation : Using benzoic acid hydrazides, spirostene-pyrazoline conjugates (25–26 ) form via nucleophilic addition followed by cyclization .

Table 2: Heterocyclization Products

| Starting Ynedione | Product | Yield (%) |

|---|---|---|

| 4 (phenyl) | 10 | 60 |

| 5 (4-tolyl) | 11 | 58 |

| 6 (4-bromophenyl) | 12 | 54 |

Conditions :

-

Catalyst: CuI (5 mol%), Et₃N (2 equiv.).

-

Temperature: Room temperature (25°C).

Comparación Con Compuestos Similares

Comparison with Structurally or Functionally Similar Compounds

The following section compares oxopropanedioyl dichloride with other dichlorides and acyl chlorides, focusing on structural features, reactivity, applications, and hazards.

Paraquat Dichloride

- Chemical Formula : C₁₂H₁₄Cl₂N₂

- Structure : A bipyridyl herbicide with two quaternary ammonium groups and chloride counterions.

- Reactivity/Applications : Acts as a redox-active herbicide, inducing oxidative stress in plants. It is used in agriculture at concentrations up to 250 g/L (e.g., Para-Ken 250 Herbicide) .

- Hazards : Extremely toxic to humans, with LD₅₀ values comparable across formulations (20%–44%). However, toxicity tests show variability, necessitating strict handling protocols .

- Key Difference: Unlike this compound, paraquat dichloride is non-volatile and functions via redox mechanisms rather than acylation.

Propionyl Chloride

- Chemical Formula : C₃H₅ClO

- Structure : A simple acyl chloride (CH₃CH₂COCl).

- Reactivity/Applications : Reacts with alcohols, amines, and water to form esters, amides, and propionic acid, respectively. Used in pharmaceutical and polymer industries .

- Hazards: Corrosive; releases HCl upon hydrolysis. No specific medical tests exist for exposure, requiring workplace controls like fume hoods .

- Key Difference : Propionyl chloride has a single acyl chloride group, whereas this compound’s dual carbonyls enable cross-linking or multi-site acylation.

Organometallic Dichlorides

- Examples :

- Bis(ethylcyclopentadienyl)zirconium dichloride (C₁₄H₁₈Cl₂Zr)

- Bis(methylcyclopentadienyl)hafnium dichloride (C₁₂H₁₄Cl₂Hf)

- Structure : Metal-centered complexes with cyclopentadienyl ligands and chloride counterions .

- Reactivity/Applications : Serve as catalysts in olefin polymerization (e.g., Ziegler-Natta systems). Synthesized via Suzuki cross-coupling or nucleophilic addition reactions .

- Hazards : Moisture-sensitive; release HCl upon hydrolysis. High purity (≥97%) is critical for catalytic efficiency .

- Key Difference : These compounds exhibit coordination chemistry, contrasting with this compound’s covalent reactivity.

Comparative Data Table

| Compound | Chemical Formula | Reactivity Mechanism | Primary Applications | Hazards |

|---|---|---|---|---|

| This compound | C₃O₃Cl₂ | Acylation, cross-linking | Organic synthesis (inferred) | Corrosive, HCl release (inferred) |

| Paraquat dichloride | C₁₂H₁₄Cl₂N₂ | Redox cycling | Herbicide | Acute toxicity, LD₅₀ variability |

| Propionyl chloride | C₃H₅ClO | Nucleophilic acylation | Pharmaceuticals, polymers | Corrosive, respiratory irritant |

| Bis(ethylcyclopentadienyl)ZrCl₂ | C₁₄H₁₈Cl₂Zr | Coordination polymerization | Catalysis, materials science | Moisture-sensitive, metal toxicity |

Research Findings and Limitations

- Paraquat Dichloride : Bridging studies between 20% and 44% formulations indicate similar toxicological profiles, though some tests revealed significant discrepancies, highlighting formulation-dependent risks .

- Organometallic Dichlorides: Synthesis yields for derivatives like compounds 9a–d remain low (50%–60%) in Suzuki reactions, suggesting optimization challenges in catalytic systems .

- Data Gaps : Direct studies on this compound’s physicochemical properties or applications are absent in the provided evidence. Comparisons rely on structural analogs like propionyl chloride and paraquat dichloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.